Crotononitrile

Catalog No.
S589143
CAS No.
627-26-9
M.F
C4H5N
M. Wt
67.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crotononitrile

CAS Number

627-26-9

Product Name

Crotononitrile

IUPAC Name

(E)-but-2-enenitrile

Molecular Formula

C4H5N

Molecular Weight

67.09 g/mol

InChI

InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2+

InChI Key

NKKMVIVFRUYPLQ-NSCUHMNNSA-N

SMILES

CC=CC#N

Solubility

0.37 M

Synonyms

2-butenenitrile, crotononitrile, crotononitrile, (E)-isomer, crotononitrile, (Z)-isomer

Canonical SMILES

CC=CC#N

Isomeric SMILES

C/C=C/C#N

Organic Synthesis

Crotononitrile's primary application in scientific research lies in organic synthesis. It serves as a crucial starting material or intermediate in the production of numerous complex organic compounds, including:

  • Pharmaceutical drugs: Crotononitrile plays a significant role in the synthesis of various pharmaceutical drugs due to its ability to introduce nitrogen-containing functional groups into complex molecules. This characteristic is essential for developing new drugs with desired therapeutic properties [].
  • Agrochemicals: The agricultural sector utilizes crotononitrile in the synthesis of various agrochemicals, such as herbicides, insecticides, and fungicides [].
  • Fine chemicals: Crotononitrile finds application in the production of various fine chemicals, including dyes, pigments, and flavors [].
  • Heterocycles: Due to its reactivity, crotononitrile is a valuable reagent in the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon [].

Polymer Chemistry

Beyond organic synthesis, crotononitrile also contributes to polymer chemistry. It acts as a monomer, a building block for forming polymers with unique properties. These polymers exhibit characteristics such as:

  • High mechanical strength: Polymers derived from crotononitrile demonstrate enhanced mechanical strength, making them suitable for various engineering applications [].
  • Thermal stability: These polymers possess excellent thermal stability, allowing them to withstand high temperatures without degradation [].
  • Solvent resistance: Polymers synthesized using crotononitrile exhibit resistance to various solvents, expanding their potential applications [].

Other Research Applications

The diverse chemical properties of crotononitrile extend its scientific research applications beyond organic synthesis and polymer chemistry. Some additional research areas utilizing crotononitrile include:

  • Material science: Researchers explore the use of crotononitrile in developing advanced materials like coatings, adhesives, and composites due to its unique chemical and physical properties [].
  • Catalysis: Crotononitrile can act as a ligand in the development of new catalysts, substances that accelerate chemical reactions [].

Crotononitrile, chemically known as 2-butenenitrile, is an organic compound with the molecular formula C4H5NC_4H_5N and a molecular weight of 67.09 g/mol. It appears as a clear light yellow liquid and is classified as a nitrile. Crotononitrile is notable for its structural isomerism, existing in both cis and trans forms. The compound is recognized for its neurotoxic properties, which have been the subject of various studies .

, particularly those involving unsaturated nitriles. One significant reaction is the Baylis-Hillman reaction, where crotononitrile reacts with benzaldehyde in the presence of a catalyst such as 1,4-diazabicyclo[2,2,2]octane. This reaction showcases crotononitrile's utility in forming carbon-carbon bonds . Additionally, crotononitrile has been studied for its kinetics when reacting with oxygen atoms (O(3P)), revealing insights into its reactivity compared to other nitriles like acrylonitrile .

Research indicates that crotononitrile exhibits neurotoxic effects. It has been shown to cause injury to the skin, eyes, and respiratory tract upon exposure. The compound can provoke lacrimation and other adverse health effects, necessitating careful handling in laboratory and industrial settings . Its biological activity extends to interactions with various biological systems, although specific pharmacological applications remain limited.

Crotononitrile can be synthesized through several methods:

  • Dehydrogenation of 2-Butylamine: This method involves heating 2-butylamine under controlled conditions.
  • Reactions of Acrolein with Ammonia: This process utilizes acrolein as a starting material which reacts with ammonia to form crotononitrile.
  • Catalytic Reactions: Recent patents have proposed catalytic methods for synthesizing crotononitrile from simpler precursors, enhancing yield and efficiency in production .

Crotononitrile has diverse applications across various fields:

  • Chemical Intermediates: It serves as an important building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
  • Polymer Industry: Crotononitrile is utilized in the manufacture of polymers and resins due to its reactive nitrile group.
  • Laboratory Reagent: In research settings, it is often used as a reagent in organic synthesis reactions .

Studies on crotononitrile's interactions have primarily focused on its reactivity with other chemical species. For example, investigations into its behavior with diazoketones have revealed pathways leading to pyridazinone derivatives. Such interactions highlight its potential utility in synthetic organic chemistry . Additionally, research into gas phase reactions involving carbon cluster ions has provided insights into the stability and reactivity of crotononitrile under different conditions .

Crotononitrile shares structural similarities with several other nitriles and alkenes. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
AcrylonitrileC3H3NC_3H_3NWidely used in plastics; less toxic than crotononitrile.
ButyronitrileC4H7NC_4H_7NSimilar structure; used as a solvent and intermediate.
PropionitrileC3H5NC_3H_5NUsed in organic synthesis; lower boiling point than crotononitrile.
2-PentenenitrileC5H7NC_5H_7NLonger carbon chain; used similarly but less common.

Uniqueness of Crotononitrile

Crotononitrile's uniqueness lies in its specific structural configuration (cis/trans isomerism) and its neurotoxic properties, which differentiate it from other nitriles such as acrylonitrile and butyronitrile. Its role in specialized

XLogP3

0.8

Boiling Point

120.25 °C

Melting Point

-51.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (99.04%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (99.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (37.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (61.54%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (36.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

31.95 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4786-20-3

Wikipedia

Crotononitrile

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

2-Butenenitrile: ACTIVE

Dates

Modify: 2023-08-15

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